1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core with a sulfonyl group attached to a dichloromethylbenzene moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-5-methylbenzenesulfonyl chloride.
Reaction Conditions: This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine or triethylamine.
Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves:
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with similar compounds such as:
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole: This compound shares a similar sulfonyl group but has an imidazole core instead of a quinoline core.
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine: This compound features a piperazine ring, offering different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15Cl2NO2S |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-11-9-16(14(18)10-13(11)17)22(20,21)19-8-4-6-12-5-2-3-7-15(12)19/h2-3,5,7,9-10H,4,6,8H2,1H3 |
InChI Key |
LDEYLEJOWGGUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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